molecular formula C9H13NO B098688 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-74-1

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B098688
CAS RN: 18870-74-1
M. Wt: 151.21 g/mol
InChI Key: NWDZDFOKSUDVJV-UHFFFAOYSA-N
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Description

The compound "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a derivative of the pyrrole family, which is known for its significance in the synthesis of various pharmacologically active molecules. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its presence in many natural products and drugs.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. In the case of "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," the aldehyde group at the 3-position is a key functional group that can be used for further chemical transformations. The synthesis of similar compounds has been reported using various methods, including condensation reactions and nucleophilic substitutions. For instance, the synthesis of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been achieved by condensation reactions . Another example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which was synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of substituents on the pyrrole ring that can influence the electronic and steric properties of the molecule. Quantum chemical calculations, such as density functional theory (DFT), are often used to evaluate the molecular structure and properties of these compounds. For example, DFT and Atoms in Molecules (AIM) theory have been used to analyze the molecular structure and interactions in dimers of similar pyrrole derivatives .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The aldehyde group in "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" can participate in reactions such as condensation to form hydrazones or Schiff bases, as seen in the synthesis of various hydrazide-hydrazones . Additionally, the reactivity of the pyrrole ring itself allows for further functionalization, which can be guided by the use of local reactivity descriptors such as Fukui functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques like NMR, UV-Visible, FT-IR, and Mass spectroscopy are commonly used to characterize these compounds . The thermodynamic parameters obtained from quantum chemical calculations can indicate the spontaneity and exothermic nature of the reactions forming these compounds . Vibrational analysis can provide insights into the formation of dimers through hydrogen bonding, which is a common feature in the solid state of these molecules .

Scientific Research Applications

Supramolecular Chemistry

Pyrrole derivatives, including structures similar to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, are instrumental in the development of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, showcase the versatility of pyrrole-based compounds in forming dimeric structures capable of hosting various guest molecules. This functionality underscores the importance of pyrrole derivatives in creating new materials with potential applications in molecular recognition, sensor technology, and catalysis (Ballester, 2011).

Bioactive Compounds and Biomarkers

Research into pyrrole derivatives extends into bioactivity and biomarker identification, where these compounds play roles in understanding and potentially treating health issues related to tobacco use and cancer. Certain pyrrole derivatives have been studied for their biomarker potential in identifying carcinogen exposure, indicating the applicability of pyrrole-based chemicals in medical and toxicological research (Hecht, 2002).

Green Chemistry and Sustainable Materials

The field of green chemistry benefits from research into pyrrole derivatives, particularly in synthesizing and utilizing bio-based polymers and materials. These compounds, derived from renewable resources, demonstrate the potential for creating environmentally friendly materials with wide-ranging applications from packaging to automotive parts, aligning with sustainability goals (Chernyshev, Ananikov, & Kravchenko, 2017).

Heterocyclic Chemistry Innovation

Pyrrole derivatives, due to their varied and versatile reactivity, are key subjects in heterocyclic chemistry. They offer pathways to synthesize novel compounds with unique optical, electronic, and structural properties. This versatility indicates the potential of compounds like 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in pioneering new materials and chemicals with advanced functionalities (Grzybowski & Gryko, 2015).

Safety And Hazards

The safety data sheet for pyrrole, a related compound, indicates that it is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZDFOKSUDVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390018
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

18870-74-1
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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